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molecular formula C11H20O2 B092160 Gamma-undecalactone CAS No. 104-67-6

Gamma-undecalactone

Cat. No. B092160
M. Wt: 184.27 g/mol
InChI Key: PHXATPHONSXBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06369248B1

Procedure details

To a solution of 43.6 g sodium hydroxide in 150 ml of methanol heated to reflux, 200 g gamma-undecalactone were dropped in. After stirring 2 hours at reflux, the mixture was cooled to room temperature and evaporated to dryness. The resulting crystals were washed with hexane to yield 240 g white crystals.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+:2].[CH3:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]1[O:15][C:13](=[O:14])[CH2:12][CH2:11]1>CO>[Na+:2].[OH:15][CH:10]([CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH3:3])[CH2:11][CH2:12][C:13]([O-:14])=[O:1] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
43.6 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
CCCCCCCC1CCC(=O)O1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The resulting crystals were washed with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Na+].OC(CCC(=O)[O-])CCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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